molecular formula C10H13ClN2O B8732718 5-Hydroxy-5-phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride CAS No. 114703-64-9

5-Hydroxy-5-phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride

Cat. No. B8732718
M. Wt: 212.67 g/mol
InChI Key: KUOGHDAQWPVQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04774248

Procedure details

A mixture consisting of 5.56 g (0.0335 mol) of 1,3-diamino-2-phenylpropan-2-ol dihydrochloride (m.p. (inst.)=242° C.) and 2.479 g (0.0335 mol; 2.7 ml) of ethyl formate is heated at 100° C. for 3 h. It is then heated at 100° C. under reduced pressure (vacuum obtained by means of a water-jet pump) for 1 h. The reaction medium is cooled, taken up with CH3OH, acidified with ethanol containing HCl and evaporated to dryness, and the evaporation residue is triturated with ether, acetone and chloroform. The precipitate formed is collected by filtration and then recrystallized from an ethanol/diethyl ether mixture (1:1 v/v) to give 6 g (yield: 84%) of CRL 41 382. M.p. (inst.)=206° C.
Name
1,3-diamino-2-phenylpropan-2-ol dihydrochloride
Quantity
5.56 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[NH2:3][CH2:4][C:5]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([OH:8])[CH2:6][NH2:7].[CH:15](OCC)=O.O.Cl>C(O)C.CO>[ClH:1].[OH:8][C:5]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:4][NH:3][CH:15]=[N:7][CH2:6]1 |f:0.1.2,8.9|

Inputs

Step One
Name
1,3-diamino-2-phenylpropan-2-ol dihydrochloride
Quantity
5.56 g
Type
reactant
Smiles
Cl.Cl.NCC(CN)(O)C1=CC=CC=C1
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It is then heated at 100° C. under reduced pressure (vacuum
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the evaporation residue is triturated with ether, acetone and chloroform
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from an ethanol/diethyl ether mixture (1:1 v/v)
CUSTOM
Type
CUSTOM
Details
to give 6 g (yield: 84%) of CRL 41 382
CUSTOM
Type
CUSTOM
Details
M.p. (inst.)=206° C.

Outcomes

Product
Name
Type
Smiles
Cl.OC1(CN=CNC1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.